N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-17-9-10-18-16(12-17)8-5-11-22(18,26)14-23-21(25)19-13-20(28-24-19)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,26H,5,8,11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXFHBBRDPFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalene derivative: This involves the hydroxylation and methoxylation of naphthalene to produce 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Isoxazole ring formation: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling reactions: The final step involves coupling the naphthalene derivative with the isoxazole ring and introducing the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.
Scientific Research Applications
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide
- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
What sets N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide apart is its unique combination of structural features, which may confer distinct biological and chemical properties
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the preparation of isoxazole and tetrahydronaphthalene intermediates. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Palladium or aluminum-based catalysts improve coupling reactions between intermediates .
- Temperature : Controlled heating (60–100°C) minimizes side reactions .
- Ultrasound-assisted methods : These reduce reaction time and increase yields (e.g., 85% vs. 65% for traditional methods) .
Table 1 : Synthetic Method Comparison
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Traditional coupling | 80°C, DMF, Pd catalyst | 65 | Simplicity |
| Ultrasound-assisted | RT, DMF, no catalyst | 85 | Faster, higher yield |
| Multi-step synthesis | 60–100°C, THF, AlCl₃ | 70 | High purity |
Q. Which analytical methods are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integrity .
- Infrared Spectroscopy (IR) : Validates carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Determines molecular weight accuracy (e.g., ESI-MS for [M+H]⁺ ions) .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
- Ventilation : Employ fume hoods to avoid respiratory exposure (H335) .
- Storage : Keep in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields or byproduct formation?
- Process control strategies :
- Continuous flow systems : Enhance reproducibility and scalability .
- In-line monitoring : Use HPLC-MS to track intermediate formation and adjust parameters in real time .
- Byproduct minimization :
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Catalyst screening : Test Pd/C vs. Ni catalysts for selective coupling .
Q. How do computational docking models predict biological activity, and how do they align with experimental data?
- Molecular docking : Models predict binding affinity to targets like dihydrofolate reductase (DHFR) via hydrogen bonds and hydrophobic interactions .
- Validation : Compare docking scores (e.g., -8.5 kcal/mol for the compound) with in vitro IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility .
Table 2 : Docking Score Analysis (Hypothetical Data)
| Target Protein | Docking Score (kcal/mol) | Key Residues | Experimental IC₅₀ (µM) |
|---|---|---|---|
| DHFR | -8.5 | Arg28, Phe31 | 2.1 |
| COX-2 | -7.9 | Tyr385, Val523 | 5.7 |
Q. What methodologies resolve contradictions in biological activity data?
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell viability assays) .
Q. How does stereochemistry at the tetrahydronaphthalene moiety influence bioactivity?
- Chiral resolution : Separate enantiomers via chiral HPLC and test individually .
- Molecular dynamics simulations : Compare binding modes of R- and S-enantiomers to identify stereospecific interactions .
- Pharmacokinetic studies : Assess metabolic stability differences using liver microsomes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
